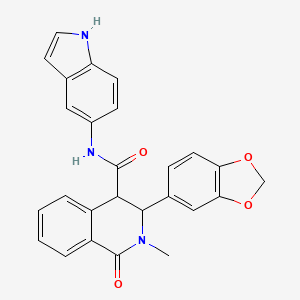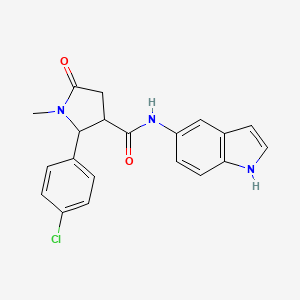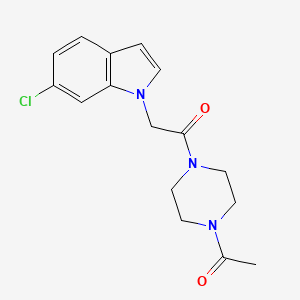
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide is 439.15320616 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of compounds with structural similarities to "3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide" involves complex reactions that yield a variety of heterocyclic compounds, showcasing their chemical reactivity and potential for further modification. For instance, the synthesis of 3-hydroxy-7,7-dialkyl-7,8-dihydroindolo[2,1-a]-isoquinolinecarboxylic acid amides through reactions of enaminoamides with p-benzoquinone highlights the creation of compounds with notable fungicidal activity, indicating their potential utility in agricultural or pharmaceutical applications (Surikova et al., 2010).
Potential Therapeutic Applications
The exploration of novel compounds often leads to the discovery of potential therapeutic applications. For example, the characterization and synthesis of compounds that exhibit high affinity for peripheral benzodiazepine binding sites, such as isoquinoline carboxamide derivatives, provide insight into their possible use in modulating physiological processes or as diagnostic tools in neurochemistry and oncology (Rao & Butterworth, 1997).
Antifungal and Anticancer Properties
The development of compounds with antifungal and anticancer properties underscores the importance of chemical synthesis in addressing health challenges. The antifungal activity of synthesized amides, particularly hexamethyleneimide, suggests a pathway for developing new antifungal agents (Surikova et al., 2010). Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the potential for these compounds in cancer therapy, providing a basis for further research into their efficacy and mechanism of action (Redda et al., 2010).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-29-24(16-6-9-21-22(13-16)33-14-32-21)23(18-4-2-3-5-19(18)26(29)31)25(30)28-17-7-8-20-15(12-17)10-11-27-20/h2-13,23-24,27H,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLSSYXXRSTUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4520730.png)
![2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B4520731.png)
![4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one](/img/structure/B4520739.png)
![N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520744.png)
![4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4520759.png)
![2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4520763.png)

![N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide](/img/structure/B4520779.png)

![N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B4520792.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-3-methylbenzamide](/img/structure/B4520794.png)

![1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4520813.png)
![Methyl 4-{[2-(3-methylphenyl)azepane-1-carbonyl]amino}benzoate](/img/structure/B4520822.png)
